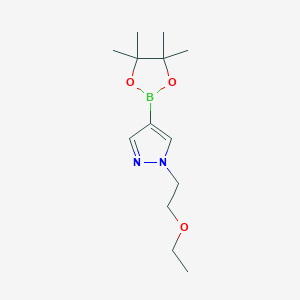










|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9](I)[CH:8]=[N:7]1)[CH3:2].C([Mg]Cl)(C)C.C(O[B:21]1[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]1)(C)C>C1COCC1>[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9]([B:21]2[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]2)[CH:8]=[N:7]1)[CH3:2]
|


|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCN1N=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
5.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
805 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the tan suspension was stirred at <−5° C. for 0.75 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 22 L 4-neck flask equipped with a mechanical stirrer
|
|
Type
|
ADDITION
|
|
Details
|
thermowell, addition funnel, and N2 inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled to between −12° C.-−15° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature at <−5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
increasing to ˜−5°
|
|
Type
|
CUSTOM
|
|
Details
|
results in
|
|
Type
|
CUSTOM
|
|
Details
|
a lower yield
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was then removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 16° C. over 0.75 hr
|
|
Duration
|
0.75 h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into 50 L reparatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
containing a stirred saturated aqueous NH4Cl solution (4 L)
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with toluene (8 L), heptane (8 L) and H2O (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed
|
|
Type
|
TEMPERATURE
|
|
Details
|
with warm (30° C.) H2O (4×3 L) and saturated brine (2×3 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residual toluene was further removed by co-evaporation with heptane (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with heptane (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a vacuum oven at 30-40° C
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with heptane (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a vacuum oven at 30-40° C
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
0.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 596 g | |
| YIELD: PERCENTYIELD | 85.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |